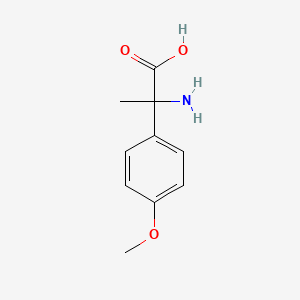

2-amino-2-(4-methoxyphenyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILUIWIXZDVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-2-(4-methoxyphenyl)propanoic acid chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 2-amino-2-(4-methoxyphenyl)propanoic acid .

Executive Summary

This compound is a non-proteinogenic,

This quaternary carbon architecture confers unique properties:

-

Metabolic Stability: The absence of an

-hydrogen prevents abstraction by transaminases and amino acid oxidases, significantly extending biological half-life. -

Conformational Constraint: The geminal disubstitution restricts rotation around the N-C

and C -

Transport Selectivity: It functions as a probe for Large Neutral Amino Acid Transporters (LAT1/SLC7A5), utilizing the "leucine-preferring" system for blood-brain barrier (BBB) traversal.

Chemical Architecture & Physicochemical Properties

Structural Analysis

Unlike canonical phenylalanine analogs (where the aromatic ring is at the

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 195.22 g/mol [1]

-

Chirality: The C2 position is a stereocenter. The compound exists as (

)- and (

Physicochemical Data Profile[3][4]

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | White crystalline solid | Zwitterionic lattice stabilization. |

| Melting Point | >250 °C (decomp.) | High lattice energy typical of |

| Solubility | Water (Sparingly), 1M HCl (Soluble), 1M NaOH (Soluble) | Amphoteric nature allows solubility in extremes of pH; poor neutral solubility due to lipophilic aromatic ring. |

| pKa (COOH) | ~2.1 (Predicted) | Inductive effect of the |

| pKa ( | ~9.2 (Predicted) | Slightly lower than alanine (9.6) due to the electron-withdrawing inductive effect of the geminal phenyl ring. |

| LogP | ~1.2 - 1.5 | The 4-methoxy group enhances lipophilicity compared to the hydroxyl analog, aiding membrane permeability. |

Synthetic Methodologies

The synthesis of

Reaction Logic: Why Bucherer-Bergs?

-

Thermodynamic Control: The Bucherer-Bergs reaction proceeds via a hydantoin intermediate. The formation of the hydantoin is thermodynamically controlled, which is favorable for sterically hindered ketones like 4-methoxyacetophenone .

-

Strecker Limitation: The Strecker synthesis (using cyanide and ammonia) often stalls at the

-aminonitrile stage or suffers from reversibility when bulky ketones are used.

Step-by-Step Protocol

Phase 1: Hydantoin Formation

-

Reagents: 4-Methoxyacetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (

, 3.0 eq). -

Solvent: 1:1 Ethanol/Water mixture.

-

Conditions: Heat to 60°C in a sealed pressure vessel (or reflux) for 24–48 hours.

-

Workup: Cool the mixture. Acidify carefully with HCl to precipitate the intermediate 5-methyl-5-(4-methoxyphenyl)hydantoin . Filter and wash with cold water.

Phase 2: Alkaline Hydrolysis

-

Reagents: 5-methyl-5-(4-methoxyphenyl)hydantoin, 3M NaOH (excess).

-

Conditions: Reflux at 100°C for 24 hours. The harsh conditions are required to open the stable hydantoin ring.

-

Isolation: Neutralize the solution to pH ~6.0 (isoelectric point) using concentrated HCl. The free amino acid will precipitate. Recrystallize from water/ethanol.

Synthetic Workflow Diagram

Caption: Figure 1. Bucherer-Bergs synthetic route for the construction of the quaternary alpha-carbon.

Biological Applications & Pharmacokinetics

Metabolic Resistance

The defining feature of this molecule is its resistance to enzymatic degradation.

-

Mechanism: Transaminases require an

-proton to form the Schiff base intermediate necessary for the transfer of the amino group. This compound lacks this proton. -

Outcome: The compound is not metabolized as an energy source and is excreted largely unchanged, or it acts as a competitive inhibitor for enzymes recognizing tyrosine/phenylalanine.

Transport via LAT1 (System L)

The 4-methoxyphenyl moiety mimics the side chain of tyrosine/phenylalanine, making the compound a substrate for LAT1 (SLC7A5) , a transporter highly expressed at the Blood-Brain Barrier (BBB) and in cancer cells.

-

Tumor Targeting: Since LAT1 is upregulated in many aggressive cancers (to fuel protein synthesis), this amino acid can be used as a scaffold for drug delivery (prodrugs) or as a PET imaging tracer (when radiolabeled with

or -

O-Methylation Effect: The methoxy group prevents participation in catecholamine synthesis pathways (unlike tyrosine), ensuring the molecule remains a distinct chemical probe.

Biological Interaction Pathway

Caption: Figure 2. Transport and metabolic stability mechanism. The quaternary center confers resistance to catabolism.

Analytical Profiling & Validation

To ensure scientific integrity in experimental workflows, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (D_2O/NaOD):

-

~1.6-1.8 ppm (s, 3H): Methyl group attached to the quaternary

- ~3.8 ppm (s, 3H): Methoxy group (-OCH3).

- ~6.9-7.4 ppm (m, 4H): Para-substituted aromatic system (AA'BB' pattern).

-

Note: Absence of the

-proton signal (typically ~3.5-4.0 ppm in standard amino acids) confirms the quaternary substitution.

-

~1.6-1.8 ppm (s, 3H): Methyl group attached to the quaternary

Mass Spectrometry

-

ESI-MS (+): Expect

. -

Fragmentation: Loss of

and

References

- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. (Foundational text on Bucherer-Bergs synthesis).

-

Sigma-Aldrich. Product Specification: 2-((4-Methoxyphenyl)amino)propanoic acid derivatives.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 362748 (Related Sulfonyl Analog) and Structure Search.

-

Zelasko, S., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[2]

-

Binek, P. A., et al. (1981).[3] Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis.[3] Journal of Neurochemistry, 36(4), 1476-84.[3] (Demonstrates biological activity of alpha-methylated analogs).

Sources

- 1. (2S)-2-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID CAS#: [chemicalbook.com]

- 2. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-amino-2-(4-methoxyphenyl)propanoic acid in water vs organic solvents

Title: Solubility Profiling and Solvent Selection Strategy for 2-Amino-2-(4-methoxyphenyl)propanoic Acid Subtitle: A Physicochemical Analysis and Experimental Framework for Process Optimization

Executive Summary

This technical guide provides a comprehensive solubility profile for This compound , a structural analog of

For researchers in peptide synthesis and medicinal chemistry, this molecule presents a classic "solubility paradox": it possesses a highly polar zwitterionic core (

Key Takeaways:

-

Aqueous Solubility: Limited at neutral pH due to high crystal lattice energy; significantly enhanced at pH < 2.0 and pH > 10.0.[2]

-

Organic Solubility: Poor in non-polar solvents (Hexane, Toluene).[2] Moderate to good in dipolar aprotic solvents (DMSO, DMF).

-

Critical Factor: The

-methyl group increases steric bulk, slightly reducing solvation efficiency compared to standard tyrosine derivatives, necessitating specific heating protocols for dissolution.

Part 1: Molecular Architecture & Physicochemical Basis[2]

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.

Structural Analysis

The molecule exists primarily as a zwitterion in the solid state and at neutral pH.

-

The Zwitterionic Core: The ammonium group (

) and carboxylate group ( -

The Lipophilic Shield: The 4-methoxyphenyl ring adds significant lipophilicity compared to the hydroxyl group of tyrosine. This reduces water solubility relative to tyrosine but enhances interaction with solvents like Dichloromethane (DCM) or Ethyl Acetate only if the zwitterion is disrupted (e.g., by esterification or pH adjustment).[2]

-

The

-Methyl Steric Effect: This quaternary carbon center restricts rotation, making the crystal packing less efficient than phenylalanine but also hindering solvent access to the polar core.

Predicted Physicochemical Properties

-

LogP (Octanol/Water): Estimated ~ -1.0 to -0.5 (More lipophilic than Metyrosine at -1.7, but still hydrophilic overall due to charges).[1][2]

-

pKa values:

- (Carboxyl): ~2.2 – 2.4

- (Ammonium): ~9.5 – 9.8

-

Isoelectric Point (pI): ~5.9 – 6.1 (Point of minimum solubility).

Part 2: Solubility Profile & Solvent Screening

The following data summarizes the solubility behavior based on thermodynamic principles of amino acid solvation and comparative data from structural analogs (

Table 1: Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 6-7) | Low (< 5 mg/mL) | Zwitterionic lattice energy dominates hydration enthalpy.[1][2] |

| Aqueous (Acidic) | 1M HCl | High (> 50 mg/mL) | Protonation of carboxylate breaks zwitterion; forms soluble hydrochloride salt.[2] |

| Aqueous (Basic) | 1M NaOH | High (> 50 mg/mL) | Deprotonation of ammonium; forms soluble sodium salt.[2] |

| Dipolar Aprotic | DMSO, DMF | High (> 25 mg/mL) | High dielectric constant disrupts salt bridges; interacts well with aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate (5-15 mg/mL) | Can solvate ionic ends but struggles with the non-polar aromatic ring simultaneously.[2] |

| Chlorinated | Dichloromethane (DCM) | Very Low (< 1 mg/mL) | Cannot overcome zwitterionic electrostatic forces.[2] |

| Non-Polar | Hexane, Toluene | Insoluble | Complete polarity mismatch. |

Part 3: Visualization of Solvation Mechanisms

The following diagram illustrates the solvation barriers and the pH-dependent "switches" available to researchers.

Figure 1: Solvation dynamics showing the transition from the insoluble crystal lattice to soluble ionic forms via pH manipulation.[1]

Part 4: Experimental Protocols

To validate the specific solubility for your batch (which can vary by polymorph), use the Saturation Shake-Flask Method coupled with HPLC.

Protocol A: Determination of Thermodynamic Solubility

Objective: Determine the exact saturation concentration (

-

Preparation:

-

Weigh approx. 50 mg of this compound into a 4 mL glass vial.

-

Add 1.0 mL of the solvent (Water, MeOH, or DMSO).

-

-

Equilibration:

-

Seal and place in a thermomixer at 25°C.

-

Shake at 750 RPM for 24 hours. Note: 24h is critical to ensure the solid phase is in equilibrium with the liquid phase.

-

-

Phase Separation:

-

Quantification (HPLC):

-

Dilute the supernatant 100x with Mobile Phase A.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5

m.[2] -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. (Gradient 5% to 95% B).

-

Detection: UV at 220 nm (Amide) and 275 nm (Aromatic).[2]

-

Calculation: Compare peak area against a standard curve of known concentration dissolved in DMSO.

-

Protocol B: Recrystallization Strategy

For purification, solubility differentials are exploited.

Figure 2: Isoelectric Precipitation Workflow for Purification.

Part 5: Strategic Recommendations

-

For Peptide Synthesis:

-

Do not attempt to use the free acid in DCM coupling reactions.

-

Action: Protect the amine (Fmoc/Boc) and carboxyl group first. The Fmoc-protected derivative will be soluble in DCM/DMF mixtures.[1]

-

-

For Biological Assays:

-

Dissolve the stock solution in 100% DMSO (aim for 20-50 mM).

-

Dilute into aqueous buffer.[3] Watch for precipitation if the final concentration exceeds 100

M.

-

-

For Formulation:

-

Utilize the Hydrochloride Salt form. It is kinetically faster to dissolve and thermodynamically more stable in aqueous formulations than the zwitterion.

-

References

-

PubChem. Metyrosine (Alpha-methyl-L-tyrosine) Compound Summary.[1][2] National Library of Medicine. Available at: [Link][2]

-

Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems.[4][5][6][7] University of Rhode Island Dissertations.[4] Available at: [Link][2]

-

Amend, J. P., & Helgeson, H. C. (1997).[2][8] Solubilities of the common L-alpha-amino acids as a function of temperature and solution pH.[1][2] Pure and Applied Chemistry, 69(5), 935-942.[2][8] Available at: [Link][2]

Sources

- 1. CAS 17350-84-4: α-Methyl-D-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid [cymitquimica.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Incorporating 2-amino-2-(4-methoxyphenyl)propanoic acid into Peptidomimetics

Executive Summary

The incorporation of 2-amino-2-(4-methoxyphenyl)propanoic acid (henceforth referred to as

However, the very properties that make

Chemical Rationale & Mechanistic Insight

The Steric Constraint (The "Thorpe-Ingold" Effect)

Unlike standard amino acids,

-

Conformational Lock: This substitution severely restricts the rotation of

and -

Metabolic Stability: The absence of the

-proton eliminates the abstraction pathway required by many proteases, significantly extending the plasma half-life of the resulting peptidomimetic.

The Synthetic Bottleneck

The primary failure mode in synthesizing peptides with

-

Coupling of the residue: Activation of the

-Me-MPhg carboxylate is hindered, but manageable. -

Coupling to the residue: This is the critical failure point. Once

-Me-MPhg is on the resin, its N-terminus is buried within a "steric umbrella" formed by the methyl and phenyl groups. Standard nucleophilic attack kinetics are reduced by orders of magnitude.

Experimental Protocols

Protocol A: Resin Preparation & Strategic Planning

Objective: Select a solid support that minimizes aggregation and allows for aggressive chemistry.

-

Resin Choice: Use ChemMatrix® (PEG-based) or Tentagel resins. These swell better in polar solvents than polystyrene, improving diffusion to the hindered site.

-

Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent inter-chain aggregation, which exacerbates steric hindrance.

Protocol B: Optimized Coupling Workflow (The "Power" Protocol)

Standard HBTU/DIC protocols will fail. Use the following High-Efficiency protocol.

Reagents Required:

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for minimizing racemization and accelerating reaction.

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: Collidine is preferred over DIPEA for hindered couplings as it stabilizes the active ester without promoting premature cleavage.

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

-

Fmoc Deprotection (Pre-Coupling):

-

Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt prevents aspartimide formation and improves solvation).

-

Cycles: 2 x 10 minutes. Note: Extended time ensures complete removal of Fmoc from the bulky previous residue.

-

-

Coupling OF

-Me-MPhg (Attaching the hindered AA):-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq Collidine.

-

Activation: Pre-activate for 2 minutes in a separate vial before adding to resin.

-

Condition: Microwave irradiation at 75°C for 10 minutes (25W).

-

Repetition: Double coupling is recommended.[2]

-

-

Coupling TO

-Me-MPhg (The Critical Step):-

This is where most syntheses fail. The amine of

-Me-MPhg is extremely unreactive. -

Reagent: Use PyAOP or HATU (PyAOP is a phosphonium salt, often superior for N-methyl/hindered amines).

-

Stoichiometry: 5 eq Amino Acid : 5 eq PyAOP : 10 eq Collidine.

-

Condition: Microwave irradiation at 75°C for 2 x 15 minutes .

-

Monitoring: The Kaiser test (ninhydrin) may give false negatives due to steric shielding. Use the Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage LC-MS to verify completion.

-

Protocol C: Cleavage & Scavenging

Risk: The 4-methoxyphenyl group is electron-rich. During TFA cleavage, it acts as a "cation sink," attracting t-butyl cations released from protecting groups. This leads to irreversible alkylation of the phenyl ring.

Scavenger Cocktail (Reagent K modified):

| Component | Volume % | Function |

|---|---|---|

| TFA | 82.5% | Cleavage Agent |

| Phenol | 5% | Scavenger (protects Tyr/Methoxy rings) |

| Thioanisole | 5% | Scavenger (critical for quenching cations) |

| Water | 5% | Hydrolysis of esters |

| EDT / DODT | 2.5% | Thiol scavenger (prevents oxidation) |

-

Time: 2-3 hours at Room Temperature.

-

Precipitation: Cold Diethyl Ether.

Visualization of Methodologies

Diagram 1: Synthetic Workflow Logic

This diagram illustrates the decision matrix for coupling the hindered residue.

Caption: Decision tree for incorporating sterically hindered

Diagram 2: Conformational Restriction Mechanism

Visualizing why this molecule is used: The steric clash prevents free rotation.

Caption: Mechanistic basis for stability: Quaternary substitution creates steric clashes that lock conformation and block proteolysis.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion Sequence | Incomplete coupling to the hindered amine. | Switch to PyAOP or PyBrOP . Increase microwave temp to 75°C. Perform triple coupling. |

| Extra Mass (+56 Da) | t-Butyl alkylation on the methoxy-phenyl ring. | Inadequate scavenging during cleavage. Use Thioanisole and Phenol in cleavage cocktail. |

| Racemization | Over-activation of the ester. | Use Collidine instead of DIPEA. Ensure HOAt is present. Do not exceed 75°C. |

| Insoluble Peptide | Aggregation due to rigid hydrophobic structure. | Use ChemMatrix resin. Add "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or use pseudoproline dipeptides at other positions. |

References

-

Albericio, F., & Kates, S. A. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Bachem.Bachem Peptide Guide: Coupling Reagents. (Authoritative industry standard for reagent selection).

-

El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

PubChem.2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid Compound Summary.

-

Sigma-Aldrich.Overcoming Aggregation in Solid-phase Peptide Synthesis. (Protocols for difficult sequences).

Sources

Application Notes and Protocols: Bucherer-Bergs Synthesis of 2-amino-2-(4-methoxyphenyl)propanoic acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-amino-2-(4-methoxyphenyl)propanoic acid, a valuable non-natural α-amino acid, utilizing the Bucherer-Bergs reaction. The guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical field-proven insights to ensure a successful and safe synthesis. The protocol is structured in two primary stages: the formation of a 5,5-disubstituted hydantoin intermediate from 4-methoxyacetophenone, followed by its hydrolysis to the target amino acid.

Introduction and Scientific Rationale

The Bucherer-Bergs reaction, first reported independently by Hans Theodor Bucherer and Walter Bergs in the 1920s, is a cornerstone multicomponent reaction (MCR) in organic and medicinal chemistry.[1][2] It provides an efficient pathway to 5,5-disubstituted hydantoins from simple carbonyl compounds (ketones or aldehydes), a cyanide source, and ammonium carbonate.[3][4] These hydantoin scaffolds are not only significant for their diverse pharmacological activities but also serve as crucial precursors for the synthesis of α,α-disubstituted amino acids, which are of paramount interest in peptide and drug design.[4]

This guide focuses on the application of the Bucherer-Bergs synthesis to prepare this compound. This compound represents a class of non-proteinogenic amino acids that are vital building blocks in the development of novel therapeutics, offering unique steric and electronic properties to modulate biological activity and metabolic stability. The synthesis begins with the readily available ketone, 4-methoxyacetophenone, and proceeds through a stable hydantoin intermediate, 5-(4-methoxyphenyl)-5-methylhydantoin.

Reaction Mechanism: A Stepwise Elucidation

The Bucherer-Bergs reaction is a sophisticated cascade of equilibria and reactions. A thorough understanding of the mechanism is essential for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into the following key transformations:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of 4-methoxyacetophenone, forming a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type displacement of the hydroxyl group to yield an α-aminonitrile.[5][6]

-

Carbamic Acid Formation: The α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also from ammonium carbonate decomposition), to form a cyano-carbamic acid derivative.[1][6]

-

Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization, yielding a 5-imino-oxazolidin-2-one intermediate.[1]

-

Rearrangement to Hydantoin: This intermediate is unstable and rearranges, likely via an isocyanate species, to the thermodynamically stable 5,5-disubstituted hydantoin product.[5][1][6]

The subsequent hydrolysis of the hydantoin ring under basic or acidic conditions cleaves the cyclic amide bonds to liberate the final α-amino acid.[3][7]

Caption: Figure 1: Mechanism of the Bucherer-Bergs Reaction

Experimental Protocols and Workflow

This synthesis is performed in two distinct parts. It is imperative to conduct all operations involving cyanide salts within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Notes |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | Starting ketone. |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 2.0 | EXTREMELY TOXIC. Handle with extreme care. |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 2.0 | Source of ammonia and carbon dioxide. |

| Ethanol (95%) | C₂H₅OH | - | - | Reaction solvent. |

| Water (Deionized) | H₂O | - | - | Reaction solvent. |

| Hydrochloric Acid (conc.) | HCl | - | - | For acidification. |

| Sodium Hydroxide | NaOH | 40.00 | - | For hydrolysis and neutralization. |

Part A: Synthesis of 5-(4-methoxyphenyl)-5-methylhydantoin

This protocol describes the synthesis starting from 0.1 mol of 4-methoxyacetophenone.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxyacetophenone (15.0 g, 0.1 mol), sodium cyanide (9.8 g, 0.2 mol), and ammonium carbonate (19.2 g, 0.2 mol).[8]

-

Solvent Addition: Add a solvent mixture of 120 mL of 95% ethanol and 120 mL of deionized water to the flask.

-

Reaction Execution: Heat the mixture to 60-70°C in a water bath with vigorous stirring.[9][10] The reaction is typically complete within 24 hours. Monitor the reaction progress by TLC if desired.

-

Workup and Isolation:

-

After 24 hours, cool the reaction mixture to room temperature.

-

CRITICAL SAFETY STEP: In a well-ventilated fume hood, slowly and carefully acidify the mixture with concentrated hydrochloric acid to pH 6-6.5. This step will precipitate the hydantoin product but will also generate toxic hydrogen cyanide (HCN) gas. Ensure adequate ventilation.[8]

-

Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

-

Purification: Recrystallize the crude hydantoin from an ethanol/water mixture to yield pure 5-(4-methoxyphenyl)-5-methylhydantoin as a crystalline solid.[5]

Part B: Hydrolysis to this compound

-

Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified hydantoin (0.05 mol) in a 10-15% aqueous solution of sodium hydroxide (NaOH).

-

Reaction Execution: Heat the mixture to reflux. The hydrolysis of the hydantoin ring can be a slow process, often requiring 12-24 hours.[7] The reaction progress can be monitored by observing the dissolution of the solid hydantoin and the cessation of ammonia evolution.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with concentrated hydrochloric acid to the isoelectric point of the amino acid (typically pH 5-6). The target amino acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

-

Drying: Dry the final product, this compound, under vacuum.

Caption: Figure 2: Overall Experimental Workflow

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Formula | MW ( g/mol ) | Expected Appearance |

| 5-(4-methoxyphenyl)-5-methylhydantoin | C₁₁H₁₂N₂O₃ | 220.23 | White crystalline solid |

| This compound | C₁₀H₁₃NO₃ | 195.22 | White solid |

Analytical Methods:

-

Melting Point: Compare with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, O-H).

-

Mass Spectrometry: To confirm the molecular weight.

Field-Proven Insights and Safety Considerations

-

pH Control is Critical: Ammonium carbonate serves as an inexpensive and effective buffer, maintaining the reaction pH between 8 and 9. This pH range is a delicate balance: conditions that are too acidic hinder cyanohydrin formation, while strongly alkaline conditions can lead to cyanide degradation.[5]

-

Reagent Stoichiometry: A molar ratio of 1:2:2 for the ketone:cyanide:ammonium carbonate is recommended to drive the equilibria towards product formation.

-

Hydrolysis Conditions: The hydrolysis of the hydantoin intermediate is often the rate-limiting step of the overall process. The conditions (base concentration, temperature, time) may require optimization for different substrates to maximize yield and prevent racemization or degradation.[7][11]

-

Safety First - Cyanide Handling: Sodium and potassium cyanide are potent poisons. Always handle them in a fume hood, and avoid contact with skin or inhalation of dust. Crucially, never mix cyanide salts with acid outside of a controlled reaction workup in a fume hood, as this liberates lethal hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all personnel are trained in its use.

References

-

Anonymous. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Allery, A. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Retrieved from [Link]

-

Merck Index. (n.d.). Bucherer-Bergs Reaction. Royal Society of Chemistry. Retrieved from [Link]

-

Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

-

Gassman, P. G., & Talley, J. J. (1980). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Taillades, J., et al. (n.d.). Mechanism of the Bücherer-Berg conversion. ResearchGate. Retrieved from [Link]

-

Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

-

Taillades, J., et al. (n.d.). Mechanism of hydrolysis of hydantoin. ResearchGate. Retrieved from [Link]

-

Effenberger, F., et al. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. Retrieved from [Link]

-

MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

-

India Science, Technology & Innovation Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

-

MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin. Retrieved from [Link]

-

Vigneron, J. P., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Journal of the Chemical Society, Perkin Transactions 2, (9), 929-933. Retrieved from [Link]

-

Barlin, G. B., & Chapman, N. B. (1966). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic, 321-326. Retrieved from [Link]

-

Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6128. Retrieved from [Link]

Sources

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. Bucherer-Bergs Reaction [drugfuture.com]

- 3. Bucherer-Bergs Reaction [organic-chemistry.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 9. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Note: Scalable Synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propanoic acid

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of N-Boc-2-amino-2-(4-methoxyphenyl)propanoic acid , a sterically hindered

The synthesis utilizes the Bucherer-Bergs reaction to construct the quaternary carbon center, followed by alkaline hydrolysis and subsequent

Key Performance Indicators (KPIs)

-

Target Purity: >98% (HPLC)

-

Overall Yield: ~45-55% (3 steps)

-

Scalability: Validated from 5g to 100g batches.

-

Critical Safety: Protocol includes strict cyanide management procedures.

Retrosynthetic Analysis & Strategy

The construction of the quaternary

Reaction Pathway Visualization

Detailed Experimental Protocols

Stage 1: Bucherer-Bergs Hydantoin Formation

Objective: Conversion of the ketone to the stable 5,5-disubstituted hydantoin.[1][2]

-

Reagents:

-

4-Methoxyacetophenone (1.0 eq)

-

Potassium Cyanide (KCN) (1.5 eq) [DANGER]

-

Ammonium Carbonate

(3.0 eq) -

Solvent: Ethanol/Water (1:1 v/v)

-

Protocol:

-

Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with 4-methoxyacetophenone (e.g., 15.0 g, 100 mmol) dissolved in Ethanol (150 mL).

-

Addition: Add a solution of KCN (9.75 g, 150 mmol) and Ammonium Carbonate (28.8 g, 300 mmol) in Water (150 mL). The mixture may initially appear biphasic.

-

Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain for 24–36 hours .

-

Mechanistic Insight: The reaction proceeds via a cyanohydrin intermediate.[2] Excess ammonium carbonate is crucial to drive the equilibrium toward the hydantoin and suppress

-aminonitrile stability.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol (approx. 50% volume reduction).

-

Cool the remaining aqueous suspension to 0–5°C. The hydantoin usually precipitates as a white/off-white solid.

- mL) to remove residual cyanide and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water if the melting point is below 185°C.

-

-

Safety Check: Treat all mother liquors with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Stage 2: Hydrolysis of the Hydantoin

Objective: Ring opening to yield the free

-

Reagents:

-

5-(4-methoxyphenyl)-5-methylhydantoin (Intermediate 1)

-

Sodium Hydroxide (NaOH), 6M aqueous solution (excess, ~10 eq)

-

Protocol:

-

Vessel Selection: Use a Teflon-lined stainless steel autoclave or a heavy-walled pressure tube. Standard reflux is often insufficient for complete conversion.

-

Reaction: Suspend the hydantoin (10 g) in 6M NaOH (100 mL). Seal the vessel and heat to 130–140°C for 48 hours .

-

Process Control: Monitor by HPLC or TLC (n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of the hydantoin spot is critical.

-

-

Isolation (Isoelectric Precipitation):

-

Cool the reaction mixture to room temperature.

-

Filter to remove any unreacted insoluble material.[5]

-

Carefully adjust the pH of the filtrate to pH 6.0–6.5 (the isoelectric point) using concentrated HCl.

-

Observation: The free amino acid will precipitate as a white solid.

-

Cool to 4°C overnight to maximize yield. Filter, wash with minimal ice-cold water, and dry in vacuo over

.

-

Stage 3: N-Boc Protection

Objective: Protection of the primary amine for peptide synthesis applications.

-

Reagents:

-

2-amino-2-(4-methoxyphenyl)propanoic acid (Free AA)

-

Di-tert-butyl dicarbonate (

) (1.5 eq) -

Sodium Hydroxide (1M) and Dioxane

-

Protocol:

-

Solubilization: Dissolve the Free AA (5.0 g) in a mixture of 1M NaOH (30 mL) and Dioxane (30 mL). Ensure pH is >10.

-

Addition: Add

(1.5 eq) dissolved in minimal dioxane dropwise at 0°C. -

Reaction: Allow to warm to room temperature and stir for 16–24 hours .

-

Optimization Note: Due to steric bulk at the

-carbon, the nucleophilicity of the amine is reduced. If conversion is low, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.

-

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with Ethyl Acetate (

) to remove excess -

Acidify the aqueous layer carefully with 1M KHSO4 or 1M HCl to pH 2–3. The product will oil out or precipitate.

-

Extract the acidic aqueous layer with Ethyl Acetate (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Final Purification: The crude product is often a viscous oil or foam. Crystallize from Hexanes/Ethyl Acetate or use column chromatography (DCM/MeOH gradient) if high purity is required.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White powder or foam | Crystallinity depends on workup |

| 1H NMR (DMSO-d6) | Diagnostic quaternary Methyl at 1.7 ppm | |

| Mass Spec (ESI) | Often seen as | |

| Solubility | Soluble in DMSO, MeOH, DCM | Insoluble in water (acid form) |

Troubleshooting & Decision Logic

Safety & Compliance Information

-

Cyanide Hazard: The Bucherer-Bergs reaction uses KCN. This releases HCN gas upon acidification. NEVER acidify the reaction mixture until the workup phase is reached and the mixture is in a well-ventilated hood. Keep a cyanide antidote kit available.

-

Waste Disposal: All aqueous waste from Stage 1 must be treated with bleach (pH > 10) for at least 24 hours to oxidize cyanide to cyanate before disposal.

-

Pressure Safety: Stage 2 involves heating caustic soda above its boiling point. Use rated pressure vessels with rupture discs.

References

- Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie. (Foundational methodology for hydantoin synthesis).

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

-

Sarges, R., et al. (1990).[6] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. (Protocol for substituted hydantoins). Link

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. (Mechanistic Overview). Link

-

Sigma-Aldrich. Boc-Protected Amino Groups - Protocol. (General Boc protection standards).[4] Link

Sources

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting low solubility of 2-amino-2-(4-methoxyphenyl)propanoic acid in peptide synthesis

Topic: Troubleshooting 2-Amino-2-(4-methoxyphenyl)propanoic Acid (Amp)

Executive Summary: The "Amp" Challenge

User Issue: You are attempting to incorporate This compound (henceforth referred to as Fmoc-Amp-OH ) into a peptide sequence. You are likely observing:

-

Insolubility: The amino acid floats or forms a suspension in standard DMF/DCM.

-

Incomplete Coupling: Mass spec shows deletion sequences (

). -

Post-Coupling Stalling: Subsequent amino acids fail to couple to the Amp N-terminus.

Technical Root Cause:

This amino acid is an

-

Steric Wall: The quaternary

-carbon creates a massive steric barrier, reducing the kinetic rate of acylation by orders of magnitude. -

Lattice Energy: The combination of the rigid quaternary center and the hydrophobic methoxyphenyl group creates high crystal lattice energy, making it resistant to solvation in standard polar aprotic solvents like DMF.

Part 1: Dissolution Troubleshooting (Getting it into the vessel)

Q: Why won't Fmoc-Amp-OH dissolve in my standard 0.2M DMF solution?

A: The hydrophobic

Protocol: The "Magic Mixture" for Hydrophobic/Hindered AAs Do not use pure DMF. Prepare your amino acid solution using the following solvent systems (in order of increasing strength):

| Tier | Solvent System | Recommended For | Notes |

| 1 | NMP (N-Methyl-2-pyrrolidone) | Mild insolubility | NMP prevents |

| 2 | DMSO / DMF (50:50) | Moderate insolubility | DMSO is a powerful disruptor of lattice energy. Ensure DMSO is anhydrous. |

| 3 | DMF + 0.4M LiCl | Aggregation prone | Chaotropic salts (LiCl) disrupt hydrogen bonding networks. |

| 4 | HFIP / DCM (10:90) | Extreme cases | Hexafluoroisopropanol is the "nuclear option" for solubility but is expensive and volatile. |

Critical Alert: Do NOT use DMSO with HBTU/HATU if the activation time exceeds 2-3 minutes, as DMSO can react with uranium salts potentially causing explosions or side reactions (uncommon but possible). Phosphonium salts (PyAOP, PyBOP) are safer in DMSO.

Part 2: Activation & Coupling (The Reaction)

Q: I dissolved it, but the coupling yield is <20%. What reagents should I use?

A: Standard reagents (HBTU/HCTU) are too bulky and slow for this steric environment. You need a "smaller" activator that generates a more reactive ester, and you need heat .

The "Amp" Coupling Protocol:

-

Reagent: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or PyAOP . The 7-aza group in HATU/HOAt creates a neighboring group effect that accelerates coupling.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Stoichiometry: Increase to 5-10 equivalents of AA and coupling reagent.

-

Temperature: 75°C (Microwave) or 60°C (Conventional heating) for 10-20 minutes.

Scientific Note on Racemization: Unlike Phenylglycine, Amp has no

-proton . Therefore, it cannot racemize via the standard base-catalyzed enolization mechanism. You can heat this reaction aggressively (up to 80°C) without fear of epimerization at the-carbon.

Q: My synthesizer nozzle keeps clogging with this AA.

A: This is due to precipitation during the transfer or mixing with the activator.

-

Fix: Pre-activate the amino acid manually or "offline" if possible.

-

Fix: Dilute the solution. It is better to perform a double coupling at 0.2M concentration than a single coupling at 0.5M that precipitates.

Part 3: Elongation (Coupling the Next Amino Acid)

Q: Fmoc-Amp-OH coupled fine, but the next amino acid won't attach.

A: This is the "N-terminal Steric Shield" effect. Once Amp is on the resin, its bulky methyl and phenyl groups shield the nucleophilic amine, making it a terrible nucleophile.

Strategy for the Next Cycle:

-

Deprotection: Extend Fmoc deprotection time (2 x 10 mins) to ensure the amine is actually free.

-

Coupling Reagent: Use PyBroP or COMU . PyBroP is particularly effective for coupling to hindered amines (N-methyls, Aib, Amp).

-

Monitoring: The Kaiser test may give a "false negative" (look lighter) because the amine is shielded. Use the Chloranil Test or micro-cleavage LCMS to confirm coupling.

Visual Troubleshooting Workflows

Diagram 1: Solvent Selection Logic

Use this decision tree to determine the correct solvent system based on visual inspection.

Caption: Decision tree for solubilizing sterically hindered amino acids (Amp).

Diagram 2: The "Amp" Coupling Cycle

Follow this workflow for the specific coupling step involving Amp.

Caption: Optimized coupling workflow for alpha,alpha-disubstituted amino acids.

References & Further Reading

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Context: Comprehensive review on protecting groups and solubility issues in SPPS.

-

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Context: Authoritative guide on HATU, PyAOP, and coupling mechanisms for hindered amines.

-

-

Hoyer, K., et al. (2008). Synthesis of sterically hindered peptides. Journal of Peptide Science. [Link]

-

Context: Specific protocols for coupling Aib and alpha-methyl analogs.

-

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link][1]

-

Context: Methodology for using heat to overcome steric barriers in Aib/Amp analogs.

-

Sources

Technical Support Center: Solving Aggregation Issues in Peptides Containing α,α-Disubstituted Residues

Introduction: The Double-Edged Sword of Conformational Constraint

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing α,α-disubstituted amino acids. The incorporation of these non-proteinogenic residues is a powerful strategy to enforce specific secondary structures, such as helices or turns, and to enhance proteolytic stability.[1] However, the very properties that make these residues attractive—steric bulk and conformational rigidity—are also the root causes of significant challenges during peptide synthesis, purification, and handling, most notably, peptide aggregation.[2]

This guide is designed to provide you with both a fundamental understanding of why aggregation occurs in these systems and a practical, field-proven set of troubleshooting strategies to overcome these issues in your laboratory.

The Root of the Problem: Why α,α-Disubstituted Residues Promote Aggregation

The replacement of the α-hydrogen with a second substituent dramatically alters the peptide backbone's flexibility.[3] This steric hindrance restricts the Ramachandran space available to the residue, forcing the peptide into more defined, and often more ordered, conformations.[4][5] While this can be advantageous for mimicking bioactive conformations, it can also lead to the formation of intermolecular hydrogen bonds and hydrophobic interactions that drive aggregation, particularly as the peptide chain elongates during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My peptide containing Aib (α-aminoisobutyric acid) is showing poor solubility after cleavage. What is the likely cause?

A1: Aib is well-known for inducing helical structures.[3] While this is often the desired outcome, long sequences containing multiple Aib residues can form stable, self-associating helices that are poorly soluble in standard aqueous buffers. This is a classic example of structure-driven aggregation.

Q2: I am observing a significant drop in coupling efficiency during SPPS of a peptide with multiple α,α-disubstituted residues. Could this be related to aggregation?

A2: Absolutely. As the peptide chain grows on the solid support, it can adopt a secondary structure that makes the N-terminus inaccessible for the next coupling step. This on-resin aggregation is a common cause of deletion sequences and truncated products. The steric hindrance of the α,α-disubstituted residue itself also contributes to slower coupling kinetics.[2]

Q3: Are there specific α,α-disubstituted amino acids that are more prone to causing aggregation?

A3: Yes, the bulkier the substituents, the greater the potential for aggregation. For instance, homopeptides of diethylglycine or dipropylglycine tend to adopt fully extended conformations which can lead to β-sheet-like aggregation, in contrast to the helical structures often seen with Aib.[3] The specific sequence and the nature of the surrounding amino acids also play a crucial role.[4]

Q4: Can mass spectrometry confirm if my sample is aggregated?

A4: While techniques like MALDI-TOF or ESI-MS are excellent for identifying the monomeric mass of your peptide, they are generally not suitable for characterizing large, non-covalent aggregates, which may not fly or ionize efficiently. Techniques like size-exclusion chromatography (SEC), dynamic light scattering (DLS), or transmission electron microscopy (TEM) are more appropriate for characterizing aggregates.[6][7]

Troubleshooting Guides

Section 1: Challenges During Peptide Synthesis

Issue 1.1: Incomplete or Failed Couplings

Causality: Steric hindrance from the α,α-disubstituted residue and the growing peptide chain, coupled with on-resin aggregation, can prevent efficient amide bond formation.[8][9]

Troubleshooting Steps:

-

Choice of Coupling Reagent: For these challenging couplings, standard carbodiimide reagents are often insufficient. Utilize high-reactivity uronium/aminium or phosphonium salt-based reagents.

-

Recommendation: HATU, HCTU, or PyAOP are excellent choices due to their high activation efficiency.[10]

-

-

Extended Coupling Times & Double Coupling: Allow for longer reaction times (2-4 hours) than standard couplings. If monitoring (e.g., Kaiser test) indicates incomplete reaction, perform a second coupling with fresh reagents.

-

Microwave-Assisted SPPS: The use of microwave energy can significantly enhance coupling efficiency for sterically hindered residues by providing localized heating, which can help disrupt transient on-resin aggregation.

-

Incorporate "Breaker" Residues: If the sequence allows, the introduction of a standard amino acid or a pseudo-proline dipeptide can disrupt the formation of rigid secondary structures on the resin.

Table 1: Recommended Coupling Reagents for Hindered Systems

| Reagent | Class | Key Advantages |

| HATU | Uronium Salt | High reactivity, low racemization with HOAt. |

| HCTU | Uronium Salt | More cost-effective than HATU, good performance. |

| PyAOP | Phosphonium Salt | Excellent for highly hindered couplings, low racemization. |

| COMU | Uronium Salt | High solubility and reactivity. |

Section 2: Post-Cleavage Work-Up and Purification Issues

Issue 2.1: Poor Solubility of Crude Peptide

Causality: Upon cleavage from the resin and removal of side-chain protecting groups, the peptide is free to aggregate in solution, driven by the strong conformational preferences imposed by the α,α-disubstituted residues.

Troubleshooting Workflow:

Sources

- 1. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Structure-activity relationships in peptide modulators of β-amyloid protein aggregation: variation in α,α-disubstitution results in altered aggregate size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Best coupling reagents for 2-amino-2-(4-methoxyphenyl)propanoic acid (HATU vs PyBOP)

A Senior Application Scientist's Guide to Selecting and Troubleshooting HATU and PyBOP

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of amide bond formation, specifically with sterically demanding substrates like α,α-disubstituted amino acids. Here, we will dissect the performance, mechanisms, and troubleshooting protocols for two of the most powerful coupling reagents in the chemist's toolbox: HATU and PyBOP, in the context of coupling the challenging amino acid, 2-amino-2-(4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: I'm working with this compound, an α,α-disubstituted amino acid. Why is this coupling so difficult?

The primary challenge arises from steric hindrance. The presence of two substituents on the α-carbon (a methyl group and a 4-methoxyphenyl group) shields the amino group, making it a less effective nucleophile. Similarly, the carboxyl group is sterically encumbered, which can slow down its activation by the coupling reagent. This steric bulk dramatically reduces reaction rates and can lead to incomplete reactions or the need for harsher conditions, which may promote side reactions.[1][2][3]

Q2: What are the fundamental chemical differences between HATU and PyBOP?

HATU and PyBOP belong to two different classes of coupling reagents, which dictates their reactivity and byproduct profiles.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt.[4] Its structure is based on 1-hydroxy-7-azabenzotriazole (HOAt). The key feature of HATU is its ability to form a highly reactive OAt-active ester with the carboxylic acid.[4][5] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation) during the aminolysis step, which significantly accelerates the rate of amide bond formation.[4]

-

PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt.[6] It is based on 1-hydroxybenzotriazole (HOBt). PyBOP activates the carboxylic acid by forming an OBt-active ester.[6][7] While highly effective, the resulting OBt-ester is generally considered less reactive than the OAt-ester formed by HATU. A significant advantage of PyBOP is that its phosphonium-based structure avoids the specific side reactions associated with the guanidinium core of HATU.[8] Furthermore, the byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is non-carcinogenic, unlike the hexamethylphosphoramide (HMPA) generated by its predecessor, BOP.[6]

Reagent Selection & Performance

Q3: For a sterically hindered coupling, which reagent is the better choice: HATU or PyBOP?

For challenging couplings involving sterically hindered amino acids like this compound, HATU is generally the superior reagent .[9][10]

The enhanced reactivity of HATU stems from the formation of the OAt active ester, which is more susceptible to nucleophilic attack than the OBt ester formed by PyBOP. The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group accelerates the coupling, making HATU particularly effective at overcoming the high activation energy associated with sterically demanding substrates.[4] Experimental comparisons in difficult peptide sequences have consistently shown that HATU outperforms PyBOP in terms of both crude product purity and overall coupling efficiency.[9]

Table 1: Head-to-Head Performance Comparison

| Performance Metric | HATU (Aminium Salt) | PyBOP (Phosphonium Salt) | Key Insights for Hindered Couplings |

| Coupling Efficiency | Superior . Highly efficient for hindered amino acids and difficult sequences.[9][10][11] | Effective . Generally good for standard couplings, but can be less efficient for hindered substrates, especially with shorter reaction times.[1][9] | HATU's higher reactivity makes it the preferred choice to drive the reaction to completion. |

| Reaction Speed | Very Fast . Rapid kinetics minimize contact time and reduce the risk of some side reactions.[4][5] | Fast . Generally slower than HATU.[9] | Faster kinetics are advantageous for hindered systems where reactions are inherently sluggish. |

| Racemization Risk | Very Low . The rapid reaction rates significantly suppress epimerization.[9][12] | Low . Generally effective at preserving stereochemistry.[6] | Note: For α,α-disubstituted amino acids, racemization at the α-carbon is not possible. |

| Primary Side Reaction | Guanidinylation . The free amine can attack the HATU reagent itself, forming an unreactive guanidinium cap.[5][13] | Byproduct Purification . The phosphine oxide byproduct can sometimes be difficult to remove during workup.[14] | The risk of guanidinylation with HATU is a key consideration that must be managed. |

| Byproduct Profile | Tetramethylurea (water-soluble). | Tris(pyrrolidin-1-yl)phosphine oxide (organic-soluble).[14] | The water-soluble nature of the HATU byproduct can simplify purification. |

Mechanistic Deep Dive

Q4: Can you illustrate the activation mechanisms for HATU and PyBOP?

Certainly. The efficacy of both reagents lies in their ability to convert a weakly acidic carboxylic acid into a highly reactive acylating agent (an active ester). This process is initiated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[4][15]

Caption: HATU activation pathway forming the OAt-active ester.

Similarly, the carboxylate attacks the phosphonium center of PyBOP, forming the OBt-active ester and releasing tris(pyrrolidin-1-yl)phosphine oxide.[6]

Caption: PyBOP activation pathway forming the OBt-active ester.

Troubleshooting Guide

Q5: My coupling reaction is incomplete or has a very low yield. What should I do?

Incomplete coupling is the most common issue with sterically hindered amino acids. Here is a systematic guide to troubleshooting the problem.

Caption: General troubleshooting workflow for incomplete coupling.

Specific Troubleshooting Steps:

-

Extend Reaction Time: Sterically hindered couplings are slow.[1] Standard 1-2 hour reaction times may be insufficient. Monitor the reaction by LC-MS or TLC over a longer period (e.g., 4-24 hours).

-

Increase Temperature: Gently warming the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier. However, be aware that this can slightly increase the risk of side reactions with sensitive substrates.

-

Pre-activation (Especially for HATU): To minimize the risk of guanidinylation and maximize the concentration of the active ester, pre-activate the carboxylic acid. Dissolve the amino acid, HATU, and base (e.g., DIPEA) in DMF and stir for 5-15 minutes before adding the amine component.[16][17]

-

Re-evaluate Stoichiometry: For difficult couplings, a slight excess of the coupling reagent and base is often required. A common starting point is Acid:Reagent:Base:Amine at a ratio of 1.0 : 1.05 : 2.0 : 1.1.

-

Check Solvent and Reagents: Ensure your solvent (DMF is preferred) is anhydrous, as water will hydrolyze the active intermediate. Also, confirm that your coupling reagents have been stored properly under inert gas, as they can degrade with exposure to moisture.

-

Switch to a Stronger Reagent: If you are using PyBOP and experiencing issues, switching to HATU is the logical next step due to its higher reactivity.[1][9]

Q6: I'm using HATU and see an unexpected mass addition of +99 Da on my amine. What is this?

This is a classic HATU-specific side reaction called guanidinylation .[5][16] It occurs when the nucleophilic amine attacks the electrophilic guanidinium carbon of the HATU molecule itself, instead of the activated carboxylic acid. This forms a stable tetramethylguanidinium group on the amine, terminating the peptide chain.[12][13]

How to Prevent Guanidinylation:

-

Pre-activation is key: Activating the carboxylic acid with HATU and base for 5-15 minutes before adding the amine ensures that the HATU is consumed in forming the desired active ester, minimizing its availability to react with the amine.[16][17]

-

Avoid large excesses of HATU: Use a minimal effective excess of the reagent (e.g., 1.05-1.1 equivalents).

-

Order of Addition: Always add the amine component last, after the active ester has had time to form.

Experimental Protocols

Q7: What is a reliable, field-proven protocol for coupling this compound using HATU?

This protocol incorporates pre-activation to maximize yield and minimize side reactions.

Protocol 1: HATU Coupling with Pre-activation

-

Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the protected this compound (1.0 eq.) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.05 eq.) to the solution.

-

Activation: Add DIPEA (2.0 eq.) to the mixture. Stir at room temperature for 10-15 minutes. You may observe a color change.

-

Coupling: In a separate flask, dissolve the amine component (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. For particularly difficult couplings, the reaction can be gently heated to 40 °C.

-

Monitoring: Monitor the reaction progress via LC-MS or TLC until the starting carboxylic acid is consumed.

-

Workup: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Q8: How would I adapt this protocol if I need to use PyBOP?

The protocol is similar, but pre-activation is generally not required for PyBOP.

Protocol 2: Standard PyBOP Coupling

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected this compound (1.0 eq.) and the amine component (1.1 eq.) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 eq.) to the solution and stir.

-

Coupling: Add PyBOP (1.1 eq.) to the reaction mixture in one portion.

-

Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor as described above.

-

Workup & Purification: Follow the same workup and purification procedure as described for the HATU protocol. Be aware that the tris(pyrrolidin-1-yl)phosphine oxide byproduct is less polar and may require careful chromatographic separation.[14]

References

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

- PYBOP: Mechanism And Uses In Peptide Synthesis. Perpusnas.

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H

- HATU:a third-gener

- An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Form

- HATU, DIPEA Peptide Coupling Mechanism. YouTube.

- side reactions of HATU with nucleophilic side chains. Benchchem.

- H

- PYBOP: Mechanism And Uses In Peptide Synthesis. Perpusnas.

- A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.

- Amine to Amide Mechanism - H

- Technical Support Center: Troubleshooting PyBOP Coupling Reactions. Benchchem.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug

- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC.

- Three component coupling of alpha-iminoesters via umpolung addition of organometals: synthesis of alpha,alpha-disubstituted alpha-amino acids. PubMed.

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

- Acid-Amine Coupling using PyBOP. Organic Synthesis.

- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.

- Recent development of peptide coupling reagents in organic synthesis. ScienceDirect.

- Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. MDPI.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis.

- Monitoring of Peptide Coupling and Capping. AAPPTec.

- Accelerated chemical synthesis of peptides and small proteins. PNAS.

- Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC.

- Guanidinium salts of HATU and HBTU coupling reagents.

- Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing).

- Coupling Reagents. Luxembourg Bio Technologies.

- Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety.

- Can anyone help me about the work up of PyBOP coupling agent?.

- Can anyone help with getting rid of Pybop?.

- Novabiochem® Coupling reagents. Merck Millipore.

- Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Request PDF.

- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnas.org [pnas.org]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

Deprotection conditions for 2-amino-2-(4-methoxyphenyl)propanoic acid derivatives

Technical Support Center: Deprotection of -Methyl-4-Methoxy-Phenylalanine Derivatives[1]

Module 1: N-Terminal Deprotection (Boc & Fmoc)

Protocol A: Boc Removal (Acidolysis)

Challenge: The removal of the tert-butyloxycarbonyl (Boc) group generates tert-butyl cations (

Standard Solution: Use a "Scavenger Cocktail" rather than neat TFA.

Step-by-Step Protocol:

-

Dissolution: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).

-

Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv) and Water (2.0 equiv).

-

Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) to reach a final ratio of 1:1 (v/v) TFA:DCM.

-

Note: Do not use HCl/Dioxane if avoiding demethylation is critical, as prolonged heating with strong mineral acids can cleave methyl ethers.

-

-

Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT). Monitor by LC-MS (usually complete in 1–2 hours).

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

) to remove residual TFA.

Protocol B: Fmoc Removal (Base-Labile)

Challenge: Steric bulk at the

Step-by-Step Protocol:

-

Reagent: Prepare 20% Piperidine in DMF (v/v).

-

Reaction: Treat the resin-bound or solution-phase substrate with the reagent for 20–30 minutes at RT.

-

Workup:

Module 2: C-Terminal Deprotection (Ester Hydrolysis)

The Steric Barrier

The quaternary center at the

Protocol C: Hydrolysis of Methyl/Ethyl Esters (High-Pressure/Temp)

Recommended Method: Enhanced Saponification.

-

Solvent System: Use a high-boiling mixture: Dioxane:Water (2:1) or Ethanol:Water (2:1) .

-

Base: Use Lithium Hydroxide (LiOH) (5–10 equiv) or Potassium Hydroxide (KOH) (5 equiv).[1]

-

Why: Li

acts as a Lewis acid to coordinate the carbonyl oxygen, while OH

-

-

Conditions: Heat to 60–80 °C for 12–24 hours.

-

Caution: Monitor for methyl ether cleavage (demethylation) if heating exceeds 100 °C or if pH becomes extremely basic for prolonged periods, though the ether is generally robust to base.[1]

-

Protocol D: Anhydrous Cleavage (Potassium Trimethylsilanolate - KOTMS)

Best for: Substrates sensitive to water or requiring mild conditions despite steric bulk.

-

Reagent: KOTMS ((CH

) -

Procedure: Dissolve ester in anhydrous THF. Add KOTMS (2–3 equiv). Stir at RT to 40 °C.

-

Mechanism: The silanolate attacks the methyl group of the ester (S

2 mechanism) or the carbonyl, generating the potassium carboxylate and silyl ether/methanol.

Visualizing the Workflows

Caption: Sequential deprotection workflow highlighting the critical risk of aromatic alkylation during Boc removal and the steric requirements for ester hydrolysis.

Troubleshooting & FAQs

Q1: I see a +56 Da impurity mass peak after Boc deprotection. What is it?

Diagnosis: This is the

-

You cannot reverse this once it happens.

-

Prevention: Repeat the experiment using the "Scavenger Cocktail" (TFA:DCM:TES:H

O = 45:45:5:5). The Triethylsilane (TES) effectively quenches the cation before it attacks the ring.[1]

Q2: My methyl ester is not hydrolyzing with LiOH at Room Temperature.

Diagnosis: Steric hindrance from the

-

Increase Temperature: Heat the reaction to 60 °C or reflux.

-

Change Solvent: Switch from THF/Water to Dioxane/Water (allows higher reflux temp) or DMSO (increases nucleophilicity of OH

). -

Alternative Reagent: Use KOTMS in THF.

Q3: Can I use BBr to remove the protecting groups?

Warning: BBr

-

If you want to keep the methoxy group: AVOID BBr

. -

If you want to convert the methoxy group to a hydroxyl (Tyrosine analog): Use BBr

(1 M in DCM, -78 °C to RT).[1]

Q4: The product is water-soluble and hard to extract after saponification.

Diagnosis: The product is a Zwitterionic Amino Acid . Solution: Do not extract.

-

Neutralize the reaction mixture with HCl to pH ~6–7 (isoelectric point).

-

Evaporate to dryness.

-

Triturate the solid with Ethanol or Methanol (the amino acid might dissolve, leaving inorganic salts behind) or use Ion-Exchange Chromatography (Dowex 50W) to desalt the product.[1]

Summary of Conditions

| Transformation | Reagents | Conditions | Critical Notes |

| Boc Removal | TFA / DCM / TES / H | 0 °C | MUST use scavengers (TES) to prevent ring alkylation.[1] |

| Fmoc Removal | 20% Piperidine / DMF | RT, 30 min | Standard protocol; highly efficient. |

| OMe/OEt Hydrolysis | LiOH (5-10 eq) / Dioxane / H | 60–80 °C , 12–24 h | Requires heat due to quaternary center sterics.[1] |

| OBn (Benzyl) Removal | H | MeOH, RT, 1 atm | Very clean; avoids steric issues of saponification. |

References

-

Lundt, B. F., et al. (1978).[1] "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268.[1] (Establishes the necessity of scavengers for electron-rich aromatic amino acids).

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on ester hydrolysis and amine deprotection).

-

Laganis, E. D., & Chenard, B. L. (1984).[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834.[1] Link (Reference for KOTMS cleavage of hindered esters).[1]

-

Marcantoni, E., et al. (2001).[1][7] "A simple and efficient protocol for the ester hydrolysis... using t-BuNH2/LiBr."[1] Journal of Organic Chemistry. (Alternative mild hydrolysis for sensitive substrates).

Sources

- 1. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

Validation & Comparative

HPLC Method Development Guide: Separation of 2-Amino-2-(4-Methoxyphenyl)Propanoic Acid Enantiomers

Executive Summary

The Challenge: 2-amino-2-(4-methoxyphenyl)propanoic acid is an

The Verdict: For the direct separation of the underivatized amino acid, Crown Ether Chiral Stationary Phases (CSPs) represent the gold standard due to their ability to form host-guest inclusion complexes with the primary ammonium group. Zwitterionic Ion-Exchange CSPs serve as a robust alternative when Mass Spectrometry (MS) compatibility is critical.[1]

Part 1: The Analyte & Separation Challenge

Structural Analysis

The target molecule possesses two critical features influencing method selection:

-

Primary Amine (

): Essential for protonation to - -Methyl Group: This quaternary center prevents racemization (chemically stable) but makes enzymatic resolution difficult, necessitating high-purity chromatographic separation.[1]

-

4-Methoxy Phenyl Group: Adds electron density to the aromatic ring, potentially causing secondary

interactions, but also increasing hydrophobicity compared to tyrosine analogs.[1]

Development Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on detection limits and workflow constraints.

Part 2: Comparative Methodology

Method A: Crown Ether CSP (The Gold Standard)

Recommended Column: Daicel CROWNPAK CR-I(+) or CR(+)

Mechanism: The chiral recognition is driven by the inclusion of the protonated primary ammonium ion (

-

Pros: High enantioselectivity (

) for -

Cons: Low sample capacity (preparative limits); requires acidic pH (< 2.0); standard mobile phases (Perchloric acid) are not MS-friendly.